molecular formula C24H27N3O3 B4724241 2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B4724241
M. Wt: 405.5 g/mol
InChI Key: QXSYNHKQQQCOJL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinoline core, a methoxyphenyl group, and a morpholinylpropyl side chain

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-19-7-4-6-18(16-19)23-17-21(20-8-2-3-9-22(20)26-23)24(28)25-10-5-11-27-12-14-30-15-13-27/h2-4,6-9,16-17H,5,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSYNHKQQQCOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholinylpropyl side chain can be attached via nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where halogenation or nitration can occur under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the methoxyphenyl and morpholinylpropyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione: This compound shares the methoxyphenyl and morpholinyl groups but differs in its core structure.

    3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound has a similar methoxyphenyl group but differs in its aldehyde functionality and overall structure.

The uniqueness of this compound lies in its quinoline core, which imparts distinct chemical and biological properties not found in the other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide
Reactant of Route 2
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2-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

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